3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
3-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-11-6-9-17-20-14-19(15-7-5-8-16(27)13-15)25-26(20)23(29-22(17)21)18-10-3-4-12-24-18/h3-13,20,23,27H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDBNLUNMSBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Construction of the Oxazine Ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a catalyst to form the oxazine ring.
Introduction of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
Pyridine vs. Furan Substitution: Replacement of pyridin-2-yl with furan-2-yl () reduces molecular weight but may compromise hydrogen-bonding interactions critical for receptor binding (e.g., adenosine A2A receptors) .
Hydroxyl vs. Methoxy Groups: The phenolic -OH (target compound) improves hydrophilicity and hydrogen-bond donor capacity compared to methoxy-substituted analogs (), which prioritize lipophilicity .
Key Findings :
Halogenated Derivatives: Compounds with 7- or 9-halogen substitutions (e.g., 6a, 6c in ) exhibit superior BuChE inhibitory activity (IC50 = 1.06–1.63 μM) compared to non-halogenated analogs. The ethoxy group in the target compound may offer steric bulk but lacks the electron-withdrawing effects of halogens .
Biological Activity
The compound 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a member of the benzo[e]pyrazolo[1,5-c][1,3]oxazine class. This class has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 900003-48-7 |
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The compound induces apoptosis via the activation of the JNK signaling pathway, enhancing reactive oxygen species (ROS) levels and promoting the expression of pro-apoptotic proteins such as PARP and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Anti-inflammatory Effects : Similar derivatives have demonstrated significant anti-inflammatory properties by selectively inhibiting COX enzymes, which are crucial in the inflammatory response .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : The compound showed an IC₅₀ value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
Several derivatives related to this compound have been evaluated for their anti-inflammatory properties:
- COX Inhibition : Compounds similar in structure have displayed selective inhibition of COX-2 over COX-1 with effective doses comparable to traditional anti-inflammatory drugs like indomethacin .
Study 1: Anti-Cancer Efficacy
A study explored the effect of the compound on breast cancer cell lines. Results indicated that treatment led to significant apoptosis in MCF-7 cells with an IC₅₀ value as low as 0.39 μM, showcasing its potential as a therapeutic agent against breast cancer .
Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a reduction in edema comparable to standard treatments, suggesting its effectiveness in mitigating inflammatory responses .
Q & A
Q. What are the common synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core in this compound?
The benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold is typically synthesized via a multi-step process:
- Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones .
- Step 2 : Cyclization of chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
- Step 3 : Reaction of pyrazolines with pyridine carbaldehydes (e.g., pyridine-3/4-carbaldehyde) under reflux to form the fused oxazine ring . Key characterization methods include IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated during synthesis?
- Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with elemental analysis (C, H, N) to verify stoichiometry .
- Spectroscopic Methods :
- IR : Identifies functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹).
- NMR : ¹H NMR resolves pyridyl protons (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
Q. What theoretical frameworks guide the design of derivatives of this compound?
- Structure-Activity Relationship (SAR) : Modifications at the ethoxy group or pyridyl moiety are informed by electronic (e.g., electron-withdrawing/-donating substituents) and steric effects .
- Lipinski’s Rule : Used to predict bioavailability (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclization step involving pyrazolines and pyridine carbaldehydes?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
- Temperature Control : Reflux in toluene (110°C) improves cyclization efficiency over lower-boiling solvents .
- Yield Data : Typical yields range from 62% to 70%, with impurities removed via recrystallization (e.g., ethanol/DMF mixtures) .
Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?
- 2D NMR Techniques :
- HSQC correlates ¹H-¹³C signals to differentiate pyridyl and aromatic protons.
- NOESY identifies spatial proximity between ethoxy and phenolic groups .
Q. What methodologies are employed to assess the compound’s bioavailability and drug-likeness?
- Computational Tools :
- SwissADME : Predicts logP (octanol-water partition coefficient) and gastrointestinal absorption.
- Veber’s Rule : Evaluates polar surface area (<140 Ų) and rotatable bonds (<10) for membrane permeability .
- In Vitro Assays : Caco-2 cell monolayer studies measure permeability coefficients (e.g., Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
Q. How can regioselectivity challenges during functionalization of the pyrazolo-oxazine core be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on phenol) to steer electrophilic substitution to the pyridyl ring .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the C2 position of the pyrazole ring .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Standardization : Use certified reference materials (CRMs) for calibration of melting point apparatus and NMR spectrometers.
- Interlaboratory Validation : Replicate synthesis and characterization in ≥3 independent labs to confirm reproducibility .
- Example : Melting points for pyrazolo[1,5-a]pyrimidine derivatives vary by ±2°C due to polymorphic forms, resolved via differential scanning calorimetry (DSC) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize critical parameters (e.g., stoichiometry, solvent volume) .
Computational and Mechanistic Studies
Q. Which computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with ATP-binding pockets (e.g., ∆G < -8 kcal/mol suggests strong binding) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
